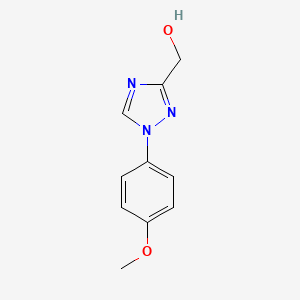
2-Methylbenzofuran-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylbenzofuran-7-carbonitrile is a heterocyclic organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzofuran ring substituted with a methyl group and a nitrile group, makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzofuran-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of ortho-hydroxyaryl nitriles using hypervalent iodine reagents. This reaction is often carried out in acetonitrile as a solvent, yielding the desired benzofuran derivative in good yields .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, palladium-catalyzed cross-coupling reactions under ambient conditions have been employed to synthesize various benzofuran derivatives . These methods are scalable and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methylbenzofuran-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of benzofuran-7,8-quinone.
Reduction: Formation of 2-Methylbenzofuran-7-amine.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Methylbenzofuran-7-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methylbenzofuran-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . The nitrile group in the compound can also participate in hydrogen bonding and other interactions, influencing its activity.
Comparaison Avec Des Composés Similaires
2-Methylbenzofuran: Lacks the nitrile group, resulting in different chemical properties.
7-Cyanobenzofuran: Similar structure but without the methyl group.
2-Methylbenzothiophene-7-carbonitrile: Contains a sulfur atom instead of oxygen in the heterocyclic ring.
Uniqueness: 2-Methylbenzofuran-7-carbonitrile is unique due to the presence of both a methyl group and a nitrile group on the benzofuran ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H7NO |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
2-methyl-1-benzofuran-7-carbonitrile |
InChI |
InChI=1S/C10H7NO/c1-7-5-8-3-2-4-9(6-11)10(8)12-7/h2-5H,1H3 |
Clé InChI |
NOJRLJQQXHCONT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(O1)C(=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



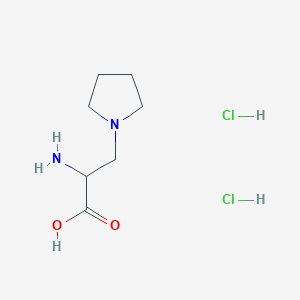
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12878281.png)
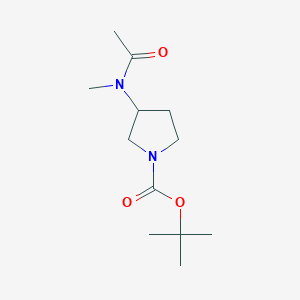
![1-[5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12878289.png)
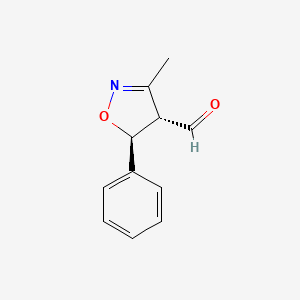
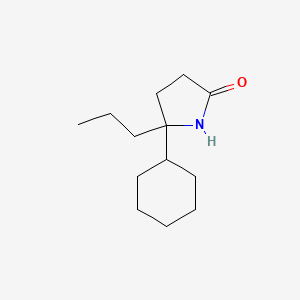

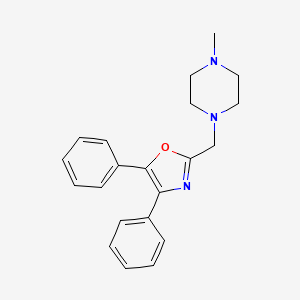
![4-Chloro-3-ethyl-6-methyl-2-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12878321.png)
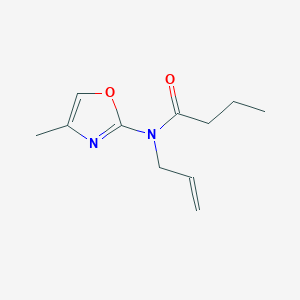
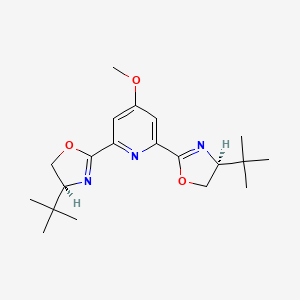
![(2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one](/img/structure/B12878334.png)
